

An In-depth Technical Guide to 2-Fluorohexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Fluorohexane**

Cat. No.: **B1252246**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Fluorohexane**, a halogenated alkane of interest in various chemical and pharmaceutical research fields. This document details its chemical identifiers, physical properties, and outlines relevant experimental protocols for its synthesis and analysis. A generalized metabolic pathway is also presented based on current understanding of fluoroalkane biodegradation.

Chemical Identifiers and Properties

2-Fluorohexane is a colorless liquid. Its fundamental identifiers and physicochemical properties are summarized in the tables below, providing a foundational dataset for researchers.

Table 1: Chemical Identifiers for **2-Fluorohexane**

Identifier	Value
CAS Number	372-54-3 [1] [2]
IUPAC Name	2-fluorohexane [1]
Molecular Formula	C ₆ H ₁₃ F [2]
Canonical SMILES	CCCC(C)F
InChI	InChI=1S/C6H13F/c1-3-4-5-6(2)7/h6H,3-5H2,1-2H3 [1]
InChIKey	KDSVEERUTJJIEW-UHFFFAOYSA-N [3]
PubChem CID	13620130 [3] [4]

Table 2: Physicochemical Properties of **2-Fluorohexane**

Property	Value
Molecular Weight	104.17 g/mol [1] [3]
Boiling Point	71 °C [5]
XLogP3	2.8 [2] [3]
Hydrogen Bond Donor Count	0 [2]
Hydrogen Bond Acceptor Count	1 [2]
Rotatable Bond Count	3 [2]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **2-Fluorohexane** are not extensively reported in the literature. However, based on established methods for the synthesis of fluoroalkanes and standard analytical techniques, the following protocols can be considered representative.

Synthesis of 2-Fluorohexane

A common method for the synthesis of secondary fluoroalkanes is the nucleophilic substitution of a corresponding alcohol using a fluorinating agent.

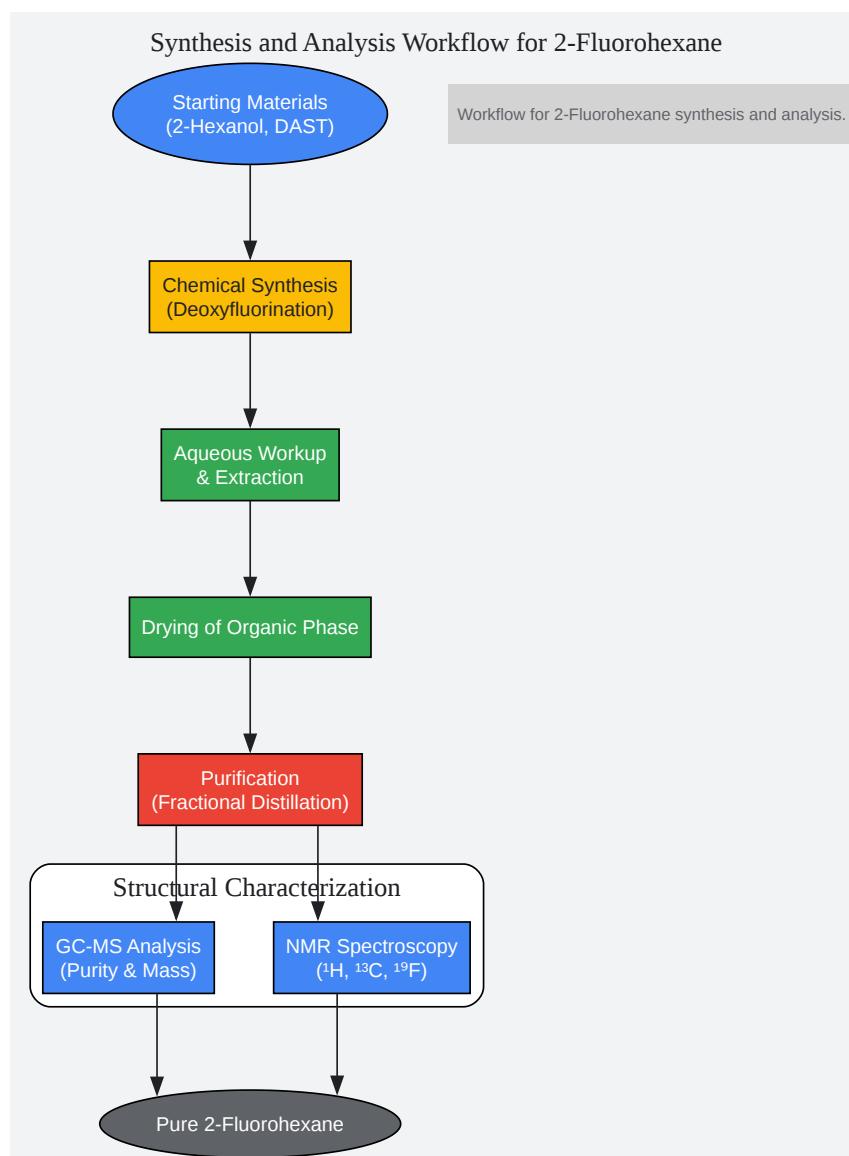
Protocol: Deoxyfluorination of 2-Hexanol using Diethylaminosulfur Trifluoride (DAST)

- Materials: 2-hexanol, Diethylaminosulfur trifluoride (DAST), anhydrous dichloromethane (DCM), saturated sodium bicarbonate solution, anhydrous magnesium sulfate, rotary evaporator, magnetic stirrer, and standard laboratory glassware.
- Procedure:
 - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-hexanol (1 equivalent) in anhydrous DCM.
 - Cool the solution to -78 °C using a dry ice/acetone bath.
 - Slowly add DAST (1.1 equivalents) dropwise to the stirred solution.
 - After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
 - Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
 - Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
 - Separate the organic layer, and extract the aqueous layer with DCM.
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
 - Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
 - Purify the crude product by fractional distillation to obtain **2-Fluorohexane**.

Analytical Methods

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

- Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
- Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).
- Carrier Gas: Helium at a constant flow rate.
- Injector Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 200 °C.
 - Hold: 5 minutes at 200 °C.
- Mass Spectrometer Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 30-200.
- Data Analysis: The retention time of **2-Fluorohexane** will be specific to the column and conditions used. The mass spectrum is expected to show a molecular ion peak (M^+) at m/z 104. Key fragment ions would likely include the loss of HF (m/z 84), and cleavage of the C-C bonds adjacent to the fluorine-bearing carbon.



Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A standard NMR spectrometer.
- Solvent: Deuterated chloroform ($CDCl_3$).
- 1H NMR: The proton spectrum will show characteristic signals for the different hydrogen environments in the hexane chain, with splitting patterns influenced by the adjacent fluorine atom.

- ^{13}C NMR: The carbon spectrum will display six distinct signals corresponding to the six carbon atoms. The carbon bonded to the fluorine will show a characteristic chemical shift and will be split into a doublet due to C-F coupling.
- ^{19}F NMR: The fluorine spectrum will exhibit a single signal for the fluorine atom, which will be split by the adjacent protons.

Potential Metabolic Pathway

Specific signaling or metabolic pathways for **2-Fluorohexane** have not been elucidated in the scientific literature. However, based on studies of other short-chain fluoroalkanes, a plausible metabolic route involves enzymatic defluorination. The following diagram illustrates a generalized pathway for the initial steps of fluoroalkane metabolism, which may be applicable to **2-Fluorohexane**.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-Fluorohexane | 372-54-3 [smolecule.com]
- 2. 2-Fluorohexane | lookchem [lookchem.com]
- 3. 2-Fluorohexane | C6H13F | CID 13620130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 2-fluorohexane [stenutz.eu]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Fluorohexane]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1252246#2-fluorohexane-cas-number-and-identifiers\]](https://www.benchchem.com/product/b1252246#2-fluorohexane-cas-number-and-identifiers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com